Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate
Description
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a tert-butoxycarbonyl (Boc) protected amine, and an ester functional group. These features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO5/c1-12(2,3)19-11(17)14-8(9(15)7-13)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,14,17)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHLDVRPRKFJKB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The compound’s retrosynthetic breakdown reveals three critical components:
- β-Keto ester framework (C5 ketone and methyl ester).
- Boc-protected amine at C4 with (R)-configuration.
- Terminal bromine at C6.
Key challenges include introducing the Boc-protected amine with stereochemical fidelity and positioning the bromine atom regioselectively. Below, we evaluate synthetic pathways informed by analogous transformations in the literature.
Route 1: Sequential Functionalization via β-Keto Ester Intermediate
Synthesis of Methyl 5-Oxohexanoate
The β-keto ester core is synthesized via reaction of pentan-2-one with methyl chloroformate under basic conditions, as demonstrated in β-keto ester formation methodologies.
Reaction Conditions :
- Substrate : Pentan-2-one (1.0 equiv).
- Reagent : Methyl chloroformate (1.2 equiv).
- Base : Sodium hydride (1.5 equiv) in THF.
- Temperature : 0–5°C, 2 hours.
- Yield : 80–93%.
This step exploits the enolate formation of the ketone, which reacts with methyl chloroformate to yield the β-keto ester.
Bromination at C6
Bromination of the terminal methyl group is achieved via radical bromination using N-bromosuccinimide (NBS).
Reaction Conditions :
Route 2: Chiral Pool Synthesis from Hydroxyproline Derivatives
Starting Material: trans-4-Hydroxy-L-proline
This approach leverages the inherent chirality of trans-4-hydroxy-L-proline (XXVI), as seen in PNZ-protection strategies.
Protection of Amine with Boc Group
Reaction Conditions :
- Substrate : trans-4-Hydroxy-L-proline (1.0 equiv).
- Reagent : Boc anhydride (1.2 equiv).
- Base : NaOH (2.0 equiv), H₂O/DCM biphasic system.
- Temperature : 0–5°C, 3 hours.
- Yield : 92.6%.
Oxidation to Ketone and Esterification
The hydroxyl group at C4 is oxidized to a ketone, followed by esterification.
Oxidation Conditions :
- Reagent : Pyridinium chlorochromate (PCC), DCM.
- Yield : 85%.
Esterification Conditions :
- Reagent : Methanol, H₂SO₄ (catalytic).
- Yield : 90%.
Bromination at C6
Bromination proceeds via Appel reaction using CBr₄ and PPh₃.
Reaction Conditions :
Route 3: Asymmetric Michael Addition Approach
Substrate Preparation: Methyl 5-Oxohex-2-enoate
A α,β-unsaturated β-keto ester serves as the Michael acceptor for asymmetric amine addition.
Synthesis Conditions :
- Substrate : Methyl acetoacetate.
- Reagent : Acrolein, Knoevenagel condensation.
- Yield : 88%.
Asymmetric Conjugate Addition of Boc-Protected Amine
Reaction Conditions :
Bromination at C6
As in Route 1, radical bromination installs the terminal bromine.
Comparative Analysis of Synthetic Routes
Table 1: Key Metrics for Each Route
| Route | Key Steps | Total Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| 1 | β-Keto ester → Bromination → Boc addition | 39–44% | Moderate (85% ee) | High |
| 2 | Chiral pool → Boc → Oxidation → Bromide | 55–60% | High (99% ee) | Moderate |
| 3 | Michael addition → Bromination | 67% | High (95% ee) | Low |
Advantages and Limitations :
- Route 1 offers scalability but moderate stereocontrol.
- Route 2 leverages natural chirality for high enantiomeric excess but involves multi-step oxidation.
- Route 3 achieves excellent ee values but requires specialized catalysts.
Critical Reaction Optimization Insights
Temperature Control in Boc Protection
Maintaining 0–5°C during Boc protection (Routes 1 and 2) minimizes side reactions, ensuring yields >90%.
Radical vs. Electrophilic Bromination
Radical bromination (NBS/AIBN) provides better regioselectivity for terminal positions compared to electrophilic methods (e.g., Br₂/Fe).
Solvent Effects in Asymmetric Additions
Non-polar solvents (toluene) enhance enantioselectivity in Michael additions by stabilizing transition states.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Hydrolysis: Acids (e.g., HCl) or bases (e.g., NaOH), water or alcohol as solvents.
Major Products
Substitution: New derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The presence of the bromine atom and the Boc-protected amine group can affect its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate: Similar structure but lacks the bromine atom.
(2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid: Contains a biphenyl group instead of a bromine atom.
Uniqueness
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities and exploring novel biochemical interactions.
Biological Activity
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is a synthetic compound with potential applications in medicinal chemistry, particularly as a pharmaceutical agent. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₁₃H₁₈BrN₁O₄
- Molecular Weight: 329.19 g/mol
This compound features a bromine atom, a carbamate group, and a ketone functional group, which may contribute to its biological activity.
Antimicrobial Activity
Research on related compounds indicates that brominated derivatives can possess antimicrobial properties. For instance, studies have shown that similar structures exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Unknown | Unknown |
| Related Brominated Compound | Moderate | E. coli |
| Related Brominated Compound | High | S. aureus |
Anticancer Potential
Brominated compounds have been investigated for their anticancer properties. For example, certain brominated amino acids have shown cytotoxicity in cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways.
Case Studies
-
Study on Brominated Amino Acids:
- Objective: Evaluate the cytotoxic effects of brominated amino acids on cancer cell lines.
- Findings: The study found that brominated derivatives induced apoptosis in HeLa cells, suggesting potential for further development in cancer therapy.
-
Antibacterial Activity Assessment:
- Objective: Test the antibacterial efficacy of various brominated compounds.
- Findings: Compounds demonstrated varying degrees of effectiveness against gram-positive and gram-negative bacteria, highlighting the importance of structural modifications on activity.
Pharmacokinetics
While specific pharmacokinetic data for this compound is not available, general trends for similar compounds suggest that:
- Absorption: Likely occurs via passive diffusion due to lipophilicity.
- Distribution: May be widespread due to low molecular weight.
- Metabolism: Potentially metabolized by cytochrome P450 enzymes.
- Excretion: Primarily via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
